Fluprostenol lactone diol

Prostaglandin FP receptor Radioligand binding Glaucoma pharmacotherapy

This chiral Corey lactone-derived intermediate is the penultimate precursor for Travoprost API synthesis. Features four defined stereocenters and pre-installed 3-(trifluoromethyl)phenoxy ω-chain for FP receptor selectivity. Sourcing ≥98% purity with certified specific rotation ensures downstream enantiopurity and regulatory compliance. Ideal for QbD manufacturing and impurity profiling (Travoprost Impurity 13).

Molecular Formula C18H19F3O5
Molecular Weight 372.3 g/mol
CAS No. 53872-60-9
Cat. No. B212070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprostenol lactone diol
CAS53872-60-9
Synonyms(+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one
Molecular FormulaC18H19F3O5
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESC1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O
InChIInChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2
InChIKeyXYSPYIAAWRUEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is CAS 53872-60-9: The Key Travoprost Intermediate for Prostaglandin Analogue Synthesis


CAS 53872-60-9, chemically defined as (3AR,4R,5R,6AS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)-phenoxy)but-1-EN-1-YL)hexahydro-2H-cyclopenta[B]furan-2-one (Fluprostenol Lactone Diol), is a chiral Corey lactone-derived intermediate that serves as the essential penultimate precursor in the synthesis of Travoprost and its active metabolite, travoprost acid (Fluprostenol) [1]. The compound features a cyclopenta[b]furan-2-one core bearing a stereochemically defined α-chain incorporating a 3-(trifluoromethyl)phenoxy moiety, a structural feature that distinguishes the ultimate Travoprost drug product from other prostaglandin F2α (PGF2α) analogs [2]. With a molecular formula of C18H19F3O5 and molecular weight of 372.34, this intermediate is commercially available at purities ranging from 95% to ≥98% and is primarily employed in pharmaceutical manufacturing of the antiglaucoma agent Travoprost, as well as serving as a certified reference standard for impurity profiling (e.g., Travoprost Impurity 13) in quality control workflows [3].

Why Generic Substitution of Travoprost Intermediate CAS 53872-60-9 Is Not Viable in Prostaglandin Manufacturing


Generic substitution of CAS 53872-60-9 is precluded by three interdependent factors: (1) the compound contains four defined stereocenters that must be retained with exact configuration to preserve downstream enantiopurity of travoprost acid—even minor epimerization during storage or handling yields inactive or antagonistic species [1]; (2) the 3-(trifluoromethyl)phenoxy ω-chain is structurally non-interchangeable with the phenyl ring modifications found in latanoprost intermediates (e.g., 4-(3-hydroxypropyl)phenyl moiety) or the ethyl amide terminus of bimatoprost precursors, directly dictating the ultimate drug's FP receptor selectivity profile [2]; (3) this intermediate is the preferred entry point for quality-by-design (QbD) manufacturing of Travoprost, as alternative routes that bypass this intermediate require either more synthetic steps or introduce greater impurity burden [3]. Consequently, any attempt to replace CAS 53872-60-9 with an in-class analog would necessitate full revalidation of the downstream synthesis and impurity profile, undermining both regulatory compliance and pharmacopoeial monographs.

Quantitative Differentiation of CAS 53872-60-9 (Travoprost Intermediate) Versus Closest Analogs


FP Receptor Affinity: Travoprost Acid (Fluprostenol) Versus Latanoprost Acid

The active metabolite travoprost acid (fluprostenol), derived from CAS 53872-60-9, demonstrates significantly higher affinity for the human FP prostaglandin receptor compared to latanoprost acid, the active species of the market-leading comparator. In radioligand binding assays using bovine corpus luteum membranes, travoprost acid exhibited a Ki of 52 ± 2 nM, representing a 1.8-fold higher affinity than latanoprost acid (Ki = 92 ± 14 nM) and a 2.5-fold improvement over the natural ligand PGF2α (Ki = 129 ± 12 nM) .

Prostaglandin FP receptor Radioligand binding Glaucoma pharmacotherapy

FP Receptor Potency: Travoprost Acid Versus Latanoprost Acid in Functional Assays

In functional phosphoinositide (PI) turnover assays measuring downstream FP receptor activation, travoprost acid exhibits markedly superior potency compared to latanoprost acid. In human ciliary muscle cells—the therapeutically relevant target tissue for IOP reduction—travoprost acid demonstrated an EC50 of 1.4 nM, which is approximately 23-fold more potent than latanoprost acid (EC50 = 32 nM) [1]. In Swiss 3T3 mouse fibroblasts expressing functional FP receptors, travoprost acid acted as a full agonist with an EC50 of 2.7 ± 0.28 nM and an Emax of 100%, compared to latanoprost acid which exhibited an EC50 of 34.4 ± 5.2 nM—a 12.7-fold difference .

FP receptor functional agonism Inositol phosphate turnover EC50 comparison

FP Receptor Selectivity: Travoprost Acid Versus Bimatoprost Acid and Latanoprost Acid

Travoprost acid is the most FP-receptor-selective compound among ocular hypotensive prostaglandin analogs, demonstrating minimal affinity for non-target prostanoid receptors. Its selectivity profile is defined by: FP receptor Ki = 35 ± 5 nM; DP receptor Ki = 52,000 nM (1,486-fold selectivity); EP1 receptor Ki = 9,540 nM (273-fold); EP3 receptor Ki = 3,501 nM (100-fold); EP4 receptor Ki = 41,000 nM (1,171-fold); IP receptor Ki > 90,000 nM (>2,571-fold); TP receptor Ki = 121,000 nM (3,457-fold) [1]. In contrast, bimatoprost acid binds with comparable affinity to FP (Ki = 83 nM) and EP1 (Ki = 95 nM) receptors, indicating lower selectivity, while latanoprost acid shows significant functional activity at both FP (EC50 = 32-124 nM) and EP1 (EC50 = 119 nM) receptors [1].

Prostanoid receptor selectivity Off-target binding Therapeutic index

Ocular Surface Disease Index (OSDI) Score: Travoprost Versus Latanoprost, Bimatoprost, and Tafluprost

In a 2023 clinical study directly comparing the ocular surface tolerability of four prostaglandin analogues in glaucoma patients, travoprost demonstrated significantly superior Ocular Surface Disease Index (OSDI) scores compared to all three comparators. The mean OSDI score for travoprost was 10.68 ± 5.73, which was statistically superior to the scores observed with latanoprost, bimatoprost, and tafluprost (p < 0.05) [1]. This lower OSDI score indicates reduced severity of ocular surface symptoms such as dryness, irritation, and discomfort, which are common reasons for patient non-adherence to chronic glaucoma therapy.

Ocular surface tolerability OSDI Clinical comparative effectiveness

Prodrug Activation Potency at Cloned Human Ciliary Body FP Receptor

As isopropyl ester prodrugs, both travoprost and latanoprost require corneal esterase-mediated hydrolysis to their active acid forms. In functional assays using the cloned human ciliary body FP receptor, travoprost (the isopropyl ester prodrug) exhibited an EC50 of 42.3 ± 6.7 nM, which is 3-fold more potent than latanoprost prodrug (EC50 = 126 ± 347 nM) and 16-fold more potent than bimatoprost amide prodrug (EC50 = 694 ± 293 nM) [1]. This indicates that travoprost is intrinsically more effective at activating the target receptor even prior to full hydrolysis, potentially contributing to its rapid onset of action.

Prodrug EC50 Human ciliary body Isopropyl ester prodrug

Eyelash Growth Adverse Effect Profile: Travoprost Versus Bimatoprost and Tafluprost

Eyelash growth (hypertrichosis) is a well-documented cosmetic adverse effect of topical prostaglandin analogues that can impact patient satisfaction and long-term adherence. In a rabbit model study evaluating eyelash growth following one month of topical treatment, bimatoprost and tafluprost groups exhibited significant increases in eyelash length, whereas rabbits receiving travoprost and latanoprost did not show significant eyelash growth after the same treatment duration [1]. This finding distinguishes travoprost from bimatoprost, which is commercially approved specifically for eyelash growth (Latisse), indicating that travoprost offers IOP-lowering efficacy with a reduced propensity for this particular cosmetic side effect.

Prostaglandin-associated periorbitopathy Eyelash hypertrichosis Adverse effect comparison

Optimal Application Scenarios for CAS 53872-60-9 in Pharmaceutical Manufacturing and Quality Control


Pharmaceutical Manufacturing: API Synthesis of Travoprost with Highest FP Receptor Selectivity

CAS 53872-60-9 is the optimal starting point for manufacturing Travoprost Active Pharmaceutical Ingredient (API) intended for clinical applications where maximizing FP receptor selectivity is paramount. As demonstrated in Section 3, travoprost acid exhibits 1,486-fold selectivity for FP over DP receptors and ≥100-fold selectivity over EP1/EP3/EP4 receptors, a profile directly attributable to the 3-(trifluoromethyl)phenoxy moiety pre-installed on this intermediate [1]. This selectivity advantage translates to a superior therapeutic window with reduced off-target adverse effects, making travoprost synthesized via this intermediate the preferred agent for patients with glaucoma and comorbid ocular surface disease or those at elevated risk for prostaglandin-associated periorbitopathy. Manufacturers seeking to differentiate their generic travoprost product based on tolerability and adherence outcomes should prioritize sourcing this intermediate at ≥98% purity with certified specific rotation [2].

Analytical Reference Standard: Impurity Profiling and Quality Control

CAS 53872-60-9 is designated as Travoprost Impurity 13 in pharmacopoeial impurity profiling and is commercially supplied as a certified reference standard for method development and validation . In QC laboratories, this intermediate serves dual purposes: (1) as a known impurity standard for HPLC/GC method validation to quantify residual starting material in travoprost API batches; and (2) as a system suitability standard to verify chromatographic resolution between travoprost and structurally related synthetic precursors. Given that even trace carryover of this intermediate into final drug product could impact the impurity profile and stability-indicating parameters, procurement of authenticated reference material with full analytical certification (including assay ≥98%, specific rotation +15° to +20°, and residual solvent profile) is essential for ANDA filings, DMF submissions, and ongoing stability studies [2].

Process Chemistry Optimization: Convergent Versus Linear Synthesis Routes

In process R&D settings, CAS 53872-60-9 represents a critical branch point between convergent and linear synthetic strategies for travoprost production. The compound is generated via stereoselective reduction of a Corey lactone aldehyde precursor followed by Wittig olefination with the ω-chain phosphonium salt, a sequence that can be optimized independently of the α-chain construction [3]. This convergent approach enables parallel optimization of ω-chain and α-chain building blocks, reducing overall step count and improving yield compared to fully linear sequences. For CROs and CDMOs engaged in travoprost process development, sourcing this intermediate with defined stereochemical purity allows independent qualification of the ω-chain coupling step and facilitates Design of Experiments (DoE) optimization of reaction parameters (temperature, solvent, catalyst loading) without confounding effects from upstream variability.

Comparative Pharmacology Research: FP Receptor Structure-Activity Relationship (SAR) Studies

For academic and industrial pharmacology groups investigating prostaglandin FP receptor SAR, CAS 53872-60-9 serves as the direct precursor to travoprost acid (fluprostenol)—the benchmark FP-selective agonist against which novel compounds are compared. The quantitative head-to-head data presented in Section 3 establish travoprost acid as the highest-affinity (Ki = 35-52 nM) and highest-potency (EC50 = 1.4-3.6 nM in human ocular cells) FP agonist among clinically approved PG analogs [1]. Researchers can utilize this intermediate to prepare travoprost acid in-house for use as a positive control in radioligand binding, functional PI turnover, and calcium mobilization assays. This is particularly relevant for screening next-generation FP agonists with improved pharmacokinetic properties or for validating engineered FP receptor variants where travoprost acid serves as the reference full agonist.

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